![molecular formula C18H26N4O3 B5555947 (1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, specifically those derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, involves a combination of steps including esterification, conformational studies, and NMR spectroscopy (Fernández et al., 1995). These processes are crucial for ensuring the desired structural and pharmacological properties.
Molecular Structure Analysis
The molecular structure of compounds like 1,3-Diaxial Repulsionvs.π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton has been studied using X-ray diffraction, highlighting significant repulsion between axial N-atoms and distortion in the cyclohexane chairs (Weber et al., 2001).
Chemical Reactions and Properties
The reactivity and properties of such compounds can be diverse. For instance, the synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrated its efficacy as a catalyst for various synthesis processes, indicating a wide range of chemical reactions (Khurana et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as their conformation in solution and their crystal structure, are typically studied using methods like NMR and X-ray diffraction. For example, esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol adopt a chair-chair conformation in CDCl3 solution, with N-substituents in equatorial positions (Izquierdo et al., 1989).
Applications De Recherche Scientifique
Structural and Conformational Studies
Research has extensively explored the structural and conformational aspects of diazabicyclanones and similar compounds. A study by Gálvez et al. (1985) examined 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols, revealing their conformation in solution and the crystalline state. The ketones typically adopt a flattened chair-chair conformation, with variations observed in the crystalline form, indicating the significance of solvent polarity and intramolecular interactions in determining molecular conformation (Gálvez et al., 1985).
Pharmacological Potential
Several studies have synthesized and analyzed the pharmacological potential of derivatives from diazabicyclo[3.3.1]nonan-9-ol. Fernández et al. (1995) synthesized a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and used 1H and 13C NMR spectroscopy for structural analysis. This research indicates the potential of these compounds for further pharmacological exploration, particularly in exploring stereoelectronic effects that could influence biological activity (Fernández et al., 1995).
Novel Synthetic Pathways and Derivatives
Innovative synthetic pathways to create new derivatives of diazabicyclo[3.3.1]nonan-9-one have been reported, offering insights into creating compounds with potential bioactivity. For instance, the formation of 2-acetylpyridines from furo-oxazines suggests a methodology for constructing complex heterocyclic systems, potentially leading to new pharmacologically active molecules (Gilchrist et al., 1987).
Potential Applications in Drug Delivery Systems
Recent studies have also explored the use of diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. Veremeeva et al. (2021) demonstrated that derivatives could act as molecular switches, triggering the release of compounds from liposomes under specific conditions, such as pH changes. This suggests a promising avenue for targeted drug delivery applications, leveraging the unique structural properties of these compounds (Veremeeva et al., 2021).
Propriétés
IUPAC Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-4-7-21-15-6-5-14(18(21)25)9-20(10-15)17(24)11-22-16(23)8-12(2)13(3)19-22/h8,14-15H,4-7,9-11H2,1-3H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFALNGHRGCCNO-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.